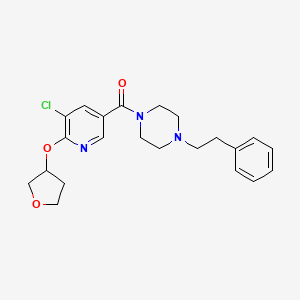
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone is a synthetic compound known for its distinctive chemical structure, which integrates a chlorinated pyridine ring with tetrahydrofuran and piperazine derivatives. This unique assembly lends the compound various physicochemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone involves multiple steps:
Formation of Pyridine Derivative: : This involves the chlorination of 3-hydroxypyridine to produce 5-chloro-3-hydroxypyridine.
Etherification: : The hydroxypyridine is then reacted with tetrahydrofuran-3-yl bromide under basic conditions to form 5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridine.
Piperazine Derivatization: : Separately, 4-phenethylpiperazine is synthesized.
Coupling Reaction: : Finally, the pyridine and piperazine derivatives are coupled through a methanone linkage using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
On an industrial scale, the process leverages high-throughput synthesis techniques to improve yield and reduce costs. Reactions are often carried out in large reactors with precise control over temperature, pressure, and pH to ensure optimal conditions.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, which can lead to the formation of N-oxides.
Reduction: : The chlorinated pyridine ring can be reduced to its corresponding amine under hydrogenation conditions.
Substitution: : Nucleophilic substitution can occur at the chlorinated site on the pyridine ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or peracids.
Reduction: : Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Strong nucleophiles like amines or thiols.
Major Products
Oxidation Products: : Formation of N-oxides.
Reduction Products: : Conversion to amines.
Substitution Products: : Formation of substituted pyridine derivatives.
科学研究应用
Chemistry
This compound is often utilized as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology
Its unique structure allows it to interact with various biological targets, making it useful in studies involving receptor binding and enzyme inhibition.
Medicine
Potential therapeutic applications include its use as a lead compound in drug discovery for conditions such as inflammation, infections, and neurological disorders.
Industry
The compound's robust chemical framework makes it valuable in the development of new materials and chemical sensors.
作用机制
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone exerts its effects by binding to specific molecular targets such as enzymes or receptors. Its action involves:
Molecular Targets: : Binding to G-protein coupled receptors or ion channels.
Pathways Involved: : Modulation of intracellular signaling pathways, including cyclic AMP (cAMP) and calcium ion fluxes.
相似化合物的比较
Similar Compounds
(5-Chloro-2-methoxypyridin-3-yl)(4-phenylpiperazin-1-yl)methanone
(6-Chloro-5-(tetrahydrofuran-3-yl)pyridin-3-yl)(4-(2-methylphenyl)piperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone stands out due to its tetrahydrofuran-3-yl moiety, which contributes to its enhanced binding affinity and selectivity for certain biological targets. This makes it a particularly attractive candidate for further research and development.
This should cover all the bases for your article! Anything else on your mind?
属性
IUPAC Name |
[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c23-20-14-18(15-24-21(20)29-19-7-13-28-16-19)22(27)26-11-9-25(10-12-26)8-6-17-4-2-1-3-5-17/h1-5,14-15,19H,6-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYVPHYODLJZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2658581.png)
![5-bromo-2-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2658583.png)
![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2658584.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2658590.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2658593.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate](/img/structure/B2658595.png)
![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide](/img/structure/B2658596.png)




